Egonol

Description

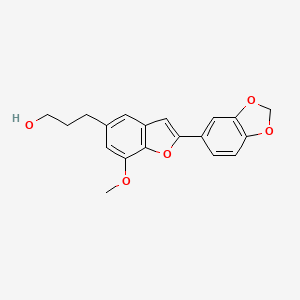

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-21-18-8-12(3-2-6-20)7-14-10-16(24-19(14)18)13-4-5-15-17(9-13)23-11-22-15/h4-5,7-10,20H,2-3,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLZBKQSLGCZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967474 | |

| Record name | 3-[2-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Egonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

530-22-3 | |

| Record name | Egonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Egonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117.5 - 118 °C | |

| Record name | Egonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Phytochemical Investigations of Egonol and Analogues

Sources and Distribution within the Styrax Genus

Egonol and its analogues exhibit widespread distribution across numerous species within the Styrax genus. These compounds are often considered valuable phytochemical markers, serving as indicators for the quality control of Styrax extracts jst.go.jpthieme-connect.com.

Styrax agrestis is recognized as one of the initial sources from which this compound was isolated nih.govcontaminantdb.ca. This species, which is also known by the synonym Styrax annamensis Guill., is indigenous to Vietnam tandfonline.com. Phytochemical investigations conducted on Styrax agrestis have played a crucial role in establishing the foundational understanding of this compound's occurrence within the Styrax genus nih.gov.

Styrax officinalis L. stands out as a significant source of this compound and its derivatives. This important medicinal plant, native to the Mediterranean Basin, has been the subject of extensive research regarding its chemical composition cabidigitallibrary.orgactascientific.com. Phytochemical analyses of the fruits and endocarps of S. officinalis L. have led to the successful isolation of several this compound analogues nih.govresearchgate.netresearchgate.net.

A summary of key this compound analogues identified in Styrax officinalis L. is provided in the table below:

| Compound Name | Source Part of Styrax officinalis L. | Reference |

| This compound | Fruits, leaves, seeds, flowers, stems | cabidigitallibrary.orgactascientific.comoiccpress.com |

| This compound oleate (B1233923) | Endocarps of fruits | nih.govresearchgate.netresearchgate.net |

| This compound-2‴-methyl butanoate | Endocarps of fruits | nih.govresearchgate.net |

| This compound gentiobioside | Endocarps of fruits | nih.govresearchgate.netdoc-developpement-durable.org |

| Homothis compound (B103626) gentiobioside | Endocarps of fruits | nih.govresearchgate.net |

| Demethylthis compound | Fruits | oiccpress.com |

| Homothis compound | Fruits | oiccpress.com |

These findings underscore the substantial presence and structural diversity of this compound-related compounds within S. officinalis L. cabidigitallibrary.orgresearchgate.netoiccpress.com.

Styrax japonica, commonly known as the Japanese snowbell, represents another notable source of this compound and its related compounds asianpubs.orgwikipedia.org. This compound has been successfully isolated from the seeds of S. japonica asianpubs.orgjapsonline.com. Detailed phytochemical investigations focusing on the stem bark and seeds of S. japonica have revealed a rich array of lignans (B1203133), terpenoids, and sapogenins, among which this compound is a key component nih.govasianpubs.orgmdpi.com.

Styrax perkinsiae is distinguished by its content of various norlignans and lignans, notably including this compound gentiobioside and this compound gentiotrioside nih.govdoc-developpement-durable.orgmdpi.comdntb.gov.ua. Research on these compounds has explored their potential to influence estrogen biosynthesis nih.govmdpi.com.

Styrax americana Lam. is a small tree species primarily distributed across the southeastern United States actascientific.com. While specific details regarding the isolation of this compound from Styrax americana Lam. are less extensively documented compared to other Styrax species, the broader Styrax genus is recognized for its capacity to produce benzofuran (B130515) derivatives, which include this compound actascientific.comresearchgate.net.

Styrax annamensis (synonymous with Styrax agrestis) is a significant botanical source of this compound and its derivatives researchgate.nettandfonline.comresearchgate.net. Phytochemical studies conducted on the leaves of Styrax annamensis have led to the isolation and characterization of several nor-neolignans, particularly those of the 2-phenylbenzofuran (B156813) type, with this compound being a primary example researchgate.netresearchgate.net.

Key this compound derivatives isolated from Styrax annamensis are listed in the table below:

| Compound Name | Source Part of Styrax annamensis | Reference |

| This compound | Leaves | researchgate.netresearchgate.net |

| This compound-3″-sulphate | Leaves | tandfonline.comresearchgate.netnih.gov |

| This compound-3-methyl-D-galactopyranoside | Leaves | tandfonline.comresearchgate.netnih.gov |

| Egonoic acid | Leaves | scite.airesearchgate.net |

These findings highlight the structural diversity of this compound-related compounds found within this particular species researchgate.nettandfonline.comresearchgate.netnih.gov.

Isolation and Extraction Methodologies from Natural Sources

The isolation and extraction of this compound and its derivatives from natural sources typically involve a series of solvent extractions and chromatographic purification steps, tailored to the specific plant material and target compounds.

From Styrax officinalis: Air-dried and powdered plant material of Styrax officinalis has been subjected to extraction with n-hexane at room temperature. Following filtration and solvent removal by rotary evaporation, the crude extract can be further processed, sometimes involving hydrolysis with 33% KOH at 100 °C for specific applications glycoscience.ru. Another approach involves steeping extraction using polar solvents like methanol (B129727) for the berries' envelopes nih.gov.

From Styrax benzoin (B196080): Dried and powdered fruits and stem bark of Styrax benzoin have been extracted consecutively at room temperature with ethyl acetate (B1210297) (EtOAc) and subsequently with methanol (MeOH). These crude extracts are then subjected to various chromatographic techniques, including vacuum liquid chromatography, column chromatography, and preparative thin-layer chromatography, to isolate specific benzofuran glycosides like this compound gentiobioside and this compound gentiotrioside nih.gov.

From Styrax camporum and Styrax ferrugineus: Air-dried, powdered fruits of Styrax ferrugineus have been extracted sequentially with ethyl acetate (AcOEt) and then methanol (MeOH). The crude methanol extract is often fractionated using silica (B1680970) gel column chromatography with a gradient of n-hexane/EtOAc as the eluent to yield this compound, homothis compound, and other derivatives nih.gov.

Supercritical Fluid Extraction: For Styrax resin products, a more environmentally friendly approach involves supercritical CO2 extraction. This method, often combined with ethanol (B145695) as a co-solvent, allows for efficient extraction and rapid separation of polar compounds, including those related to this compound, using preparative supercritical fluid chromatography nih.gov.

These methodologies highlight the use of varying solvent polarities and advanced chromatographic techniques to effectively isolate this compound and its structurally diverse analogues from complex natural matrices.

Identification and Structural Characterization of this compound-Type Benzofurans

The identification and structural characterization of this compound-type benzofurans rely heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D, including 1H, 13C, HMBC, HMQC, COSY) and Mass Spectrometry (MS, including LCMS and ESI-MS) nih.govuni.lu. These methods allow for the elucidation of molecular formulas, determination of connectivity, and confirmation of stereochemistry.

This compound and Homothis compound

This compound (PubChem CID: 485186) nih.gov is formally named 3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol nih.gov. Its molecular formula is C19H18O5, and its molecular weight is 326.3 g/mol nih.gov. It is characterized by a 1-benzofuran core with a methoxy (B1213986) group at position 7, a 1,3-benzodioxol-5-yl group at position 2, and a 3-hydroxypropyl group at position 5 nih.govresearchgate.net.

Homothis compound (PubChem CID: 176929) nih.gov shares a similar core structure with this compound but differs in the aryl substituent at position 2. Instead of a 1,3-benzodioxol-5-yl group, homothis compound features a 3,4-dimethoxyphenyl group nih.gov. Its molecular formula is C20H22O5, and its molecular weight is 342.4 g/mol nih.gov. It is systematically named 3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol nih.gov.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| This compound | C19H18O5 | 326.3 | 1,3-benzodioxol-5-yl group at C-2 |

| Homothis compound | C20H22O5 | 342.4 | 3,4-dimethoxyphenyl group at C-2 |

This compound Esters

This compound forms various esters through the esterification of its primary alcohol group. These esters often involve fatty acids.

This compound-9(Z),12(Z) linoleate (B1235992) (PubChem CID: Not readily available) is an ester formed between this compound and linoleic acid, specifically the (9Z,12Z) isomer nih.gov. Linoleic acid is an octadecadienoic acid with cis double bonds at positions 9 and 12. The compound's chemical name is 3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propyl (9Z,12Z)-octadeca-9,12-dienoate nih.gov. Its molecular formula is C37H48O6 nih.gov.

This compound oleate (PubChem CID: 56659293) is a fatty acid ester resulting from the condensation of this compound with oleic acid. It has been identified with the molecular formula C37H50O6 and a molecular weight of 590.8 g/mol .

This compound acetate (PubChem CID: Not readily available) is obtained by the reaction of this compound with acetic anhydride (B1165640). Its molecular formula is C21H20O6.

This compound 2'''-methyl butanoate (PubChem CID: Not readily available, ChEBI ID: CHEBI:69550) is a fatty acid ester formed from this compound and (S)-2-methylbutyric acid. It has a molecular formula of C24H26O6 and an average mass of 410.45960 Da. The 2S configuration of the 2-methylbutanoate group indicates its stereospecificity.

| Compound | Molecular Formula | Molecular Weight (g/mol or Da) | Esterifying Acid |

|---|---|---|---|

| This compound-9(Z),12(Z) linoleate | C37H48O6 | 590.8 | Linoleic acid |

| This compound oleate | C37H50O6 | 590.8 | Oleic acid |

| This compound acetate | C21H20O6 | 368.4 | Acetic acid |

| This compound 2'''-methyl butanoate | C24H26O6 | 410.46 | (S)-2-methylbutyric acid |

This compound Glycosides

This compound glycosides are formed when this compound is linked to sugar moieties.

Egonolgentiobioside (PubChem CID: 74960882) is a beta-D-glucoside of this compound glycoscience.runih.gov. Its molecular formula is C31H38O15, with a molecular weight of 650.6 g/mol glycoscience.runih.gov. It has been isolated from Styrax benzoin and Styrax perkinsiae nih.gov.

This compound gentiotrioside (PubChem CID: Not readily available) is another glycoside of this compound, characterized by the presence of three anomeric protons in its 1H NMR spectrum, indicating a trioside structure nih.govglycoscience.ru. It has been reported with a molecular formula of C37H48O20 glycoscience.ru. It has been isolated from Styrax benzoin, Styrax perkinsiae, S. officinalis, and S. macranthus nih.govglycoscience.ru.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Sugar Moiety |

|---|---|---|---|

| Egonolgentiobioside | C31H38O15 | 650.6 | Gentiobiose (disaccharide) |

| This compound gentiotrioside | C37H48O20 | 836.7 | Gentiotriose (trisaccharide) |

Other this compound Derivatives and Analogues

Beyond simple esters and glycosides, other this compound derivatives and analogues exist, often differing in the substitution patterns on the benzofuran or attached aromatic rings.

7-demethoxythis compound-9(Z),12(Z) linoleate (PubChem CID: Not readily available, ChEBI ID: CHEBI:69547) is an this compound analogue where the methoxy group at position 7 of the benzofuran core is absent. Its chemical formula is 3-[2-(1,3-benzodioxol-5-yl)-1-benzofuran-5-yl]propyl (9Z,12Z)-octadeca-9,12-dienoate.

7-demethoxythis compound oleate (PubChem CID: Not readily available, ChEBI ID: CHEBI:69549) is another demethoxy analogue, being the oleate ester of 7-demethoxythis compound. Its chemical formula is 3-[2-(1,3-benzodioxol-5-yl)-1-benzofuran-5-yl]propyl (Z)-octadec-9-enoate.

Egonoic acid (PubChem CID: Not readily available) is an analogue of this compound, though specific structural details and a PubChem CID were not readily available in the conducted searches.

3-nitrothis compound (PubChem CID: Not readily available) is a nitrated derivative of this compound, where a nitro group is introduced into the structure, likely at the C-3 position of the benzodioxole ring.

| Compound | Key Structural Modification | Molecular Formula (if available) |

|---|---|---|

| 7-demethoxythis compound-9(Z),12(Z) linoleate | Absence of methoxy group at C-7 | C36H46O5 |

| 7-demethoxythis compound oleate | Absence of methoxy group at C-7 | C36H48O5 |

| Egonoic acid | (Information not readily available) | (Information not readily available) |

| 3-nitrothis compound | Nitro group at C-3 position | C19H17NO7 |

Chemical Synthesis and Derivatization of Egonol

Total Synthesis Approaches to the Egonol Core

The total synthesis of this compound aims to construct its intricate benzofuran (B130515) core from simpler precursors.

The fundamental constitution of this compound was established and confirmed through synthesis by Kawai and co-workers prior to 1940 cdnsciencepub.comjst.go.jp. Over time, various methodologies have been developed for the construction of the benzofuran nucleus, a key structural motif in this compound. These include oxidative cyclization of o-vinylphenols, dehydration of α-phenoxy ketones, and intramolecular McMurry coupling or Wittig reactions thieme-connect.com. A notable early approach to 2-arylbenzofurans involved a two-step process: a selective cross-pinacol-type coupling between a salicylaldehyde (B1680747) and an aromatic aldehyde, followed by an acid-promoted cyclization researchgate.net. This method was successfully applied in the synthesis of homothis compound (B103626), a related compound researchgate.net. In 2003, Herndon reported an elegant synthesis of this compound utilizing a modified Wulff–Dötz reaction, which involved a chromium carbenoid and a protected dienylalkyne sci-hub.se.

A significant advancement in this compound synthesis involves its convergent total synthesis from biomass-derived precursors, particularly eugenol (B1671780) (PubChem CID: 3314) fishersci.fiwikidata.orgthieme-connect.com. Eugenol is an abundant and inexpensive natural compound, making it an attractive starting material for sustainable synthesis thieme-connect.comthieme-connect.comresearchgate.net. An efficient and general synthetic protocol has been developed that utilizes eugenol as the key starting material thieme-connect.comthieme-connect.comresearchgate.net. This protocol typically involves a sequential acylation and intramolecular Wittig reaction, which provides a convenient and effective method for constructing the benzofuran moiety in good yields thieme-connect.comthieme-connect.comresearchgate.net.

Transition metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, including this compound.

Sonogashira Coupling: Many syntheses of the benzofuran ring, central to this compound, are achieved through Sonogashira coupling reactions thieme-connect.comthieme-connect.com. This coupling typically involves o-bromo- or iodophenols reacting with copper–alkynes thieme-connect.com. An efficient five-step total synthesis of this compound has been reported using the Sonogashira coupling reaction rsc.orgopenalex.org. The Sonogashira coupling generally employs a palladium catalyst, a copper(I) cocatalyst, and an amine base, often requiring anhydrous and anaerobic conditions, though newer procedures have relaxed these restrictions organic-chemistry.org.

Palladium-Catalyzed Domino Cyclization/Coupling: A concise strategy for this compound synthesis incorporates a palladium-catalyzed domino cyclization/coupling process researchgate.netresearchgate.net. This method utilizes triarylbismuth reagents for the generation of the benzofuran core researchgate.netresearchgate.net. Palladium-catalyzed domino reactions are well-established for their ability to construct complex cyclic systems efficiently in a single step, combining multiple bond-forming events mdpi.comnih.govrsc.orgorganic-chemistry.org.

Modified synthetic strategies for this compound have been developed to enable the divergent synthesis of its derivatives researchgate.netresearchgate.netsemanticscholar.org. Divergent synthesis is a powerful approach in organic chemistry that allows for the generation of a diverse array of structurally distinct organic architectures from a common starting material by subtle changes in reaction conditions or substrate modifications beilstein-journals.orgnih.govsemanticscholar.org. This capability is crucial for exploring the structure-activity relationships of this compound and its analogues.

Semisynthesis and Functional Group Modifications of this compound

Beyond total synthesis, semisynthetic approaches and specific functional group modifications are employed to create this compound derivatives.

Esterification is a common modification of this compound, particularly at its hydroxyl group. For instance, egonyl acetate (B1210297) has been prepared through the nitration of egonyl acetate followed by hydrolysis cdnsciencepub.com. Egonyl chloroacetate (B1199739) was synthesized by treating this compound with the corresponding acid chloride cdnsciencepub.com. Furthermore, this compound can be reacted with acetic anhydride (B1165640) to yield 3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propylacetate lookchem.com. Another example includes the esterification of this compound with chloroacetyl chloride in dry diethyl ether, which produces 3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propyl chloroacetate lookchem.com.

Hydrolysis reactions, which involve the splitting of ester bonds by water, are inverse processes to esterification and are crucial for modifying or reverting this compound esters. Ester hydrolysis can be catalyzed by either an acid or a base libretexts.orgchemguide.co.uklibretexts.org. Acidic hydrolysis is a reversible reaction that typically requires heating with a large excess of water and a strong-acid catalyst, yielding a carboxylic acid and an alcohol libretexts.orgchemguide.co.uklibretexts.org. In contrast, basic hydrolysis, also known as saponification, involves a base as a reactant rather than just a catalyst, leading to a carboxylate salt and an alcohol, and proceeds to completion libretexts.orgchemguide.co.uklibretexts.orgmasterorganicchemistry.com.

Table 1: Example of this compound Esterification Product

| Compound Name | Molecular Formula | Reaction with this compound |

| 3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propyl acetate | C21H20O6 | Acetic anhydride |

| 3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propyl chloroacetate | C21H19ClO6 | Chloroacetyl chloride |

Nitration and Halogenation Reactions

The derivatization of this compound through nitration and halogenation reactions has been explored to modify its chemical properties and potential bioactivity.

Nitration Reactions Direct nitration of this compound readily yields the 3-nitro derivative orgoreview.com. Historically, 3-nitrothis compound was also obtained by nitrating egonyl acetate followed by hydrolysis orgoreview.com. More recent investigations have shown that nitration of this compound using potassium nitrate (B79036) (KNO3) and sulfuric acid (H2SO4) can lead to the formation of 5-[300-hydroxypropyl]-7-methoxy-3,6-dinitro-2-(30,40methylene dioxyphenyl)benzofuran libretexts.org. This indicates that nitration can occur at both the C-3 and C-6 positions of the benzofuran core. The successful introduction of nitro groups is confirmed by characteristic absorption bands in the infrared (IR) spectrum at 1543 cm-1 (N–O asymmetric stretch) and 1354 cm-1 (N–O symmetric stretch), as well as shifts in the 13C NMR spectra libretexts.org. Generally, aromatic nitration reactions proceed via electrophilic aromatic substitution, with the nitronium ion (NO2+) acting as the active electrophile, typically generated from a mixture of nitric and sulfuric acids masterorganicchemistry.comwikipedia.orgorgoreview.comlibretexts.org.

Halogenation Reactions While direct halogenation of the this compound aromatic ring or alkyl side chain carbon-hydrogen bonds is not explicitly detailed in the provided literature, a significant halogen-containing derivative, egonyl chloroacetate, has been synthesized. This compound is prepared by treating this compound with chloroacetyl chloride in dry diethyl ether at room temperature orgoreview.comlibretexts.org. This reaction represents an esterification of the primary alcohol group in the side chain with a chloroacetyl moiety, thereby introducing a halogen atom into the this compound structure as part of a derivatization strategy. Alpha-halogenation, commonly applied to carbonyl compounds, involves the substitution of hydrogen atoms adjacent to a carbonyl group with halogens, typically proceeding through enol or enolate intermediates under acidic or basic conditions libretexts.orgchemistrysteps.commasterorganicchemistry.comallen.inlibretexts.org. However, this mechanism is distinct from the derivatization observed for this compound's side chain.

Oxidation of Side Chains

The primary alcohol group present in the 3-hydroxypropyl side chain of this compound is amenable to oxidation, leading to the formation of egonoic acid orgoreview.com. This transformation typically employs strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (CrO3/H2SO4) orgoreview.comlumenlearning.compearson.comlibretexts.orglibretexts.org. The oxidation specifically targets the benzylic carbon (the carbon atom directly attached to the aromatic ring) provided it possesses at least one benzylic hydrogen lumenlearning.comlibretexts.orglibretexts.org. Regardless of the initial length of the alkyl side chain, this oxidation process results in the conversion of the benzylic carbon to a carboxylic acid group, while the aromatic ring remains intact orgoreview.comlumenlearning.comlibretexts.org. For this compound, the oxidation of its 3-hydroxypropyl side chain to egonoic acid involves the conversion of the terminal primary alcohol to a carboxylic acid functionality orgoreview.com.

Molecular Hybridization Strategies for Enhanced Bioactivity

Molecular hybridization is a strategic approach in drug discovery that aims to combine two or more pharmacophoric units from distinct bioactive compounds into a single molecule. This strategy is employed to potentially enhance biological activities, overcome drug resistance, improve pharmacokinetic profiles, and achieve synergistic therapeutic effects libretexts.org.

This compound-Artemisinin Hybrid Compounds

The hybridization of this compound with artemisinin (B1665778), a well-known antimalarial agent (PubChem CID: 68827) lumenlearning.comasianpubs.orgacs.org, has led to the development of novel compounds with enhanced bioactivity. Research has focused on synthesizing new hybrid molecules that incorporate structural elements from both this compound and artemisinin (C15H22O5) asianpubs.orgacs.orgcalpaclab.com.

Studies, particularly by the research group of Prof. Dr. Svetlana B. Tsogoeva, have reported the synthesis and evaluation of these this compound-artemisinin hybrids masterorganicchemistry.comorgoreview.comlibretexts.org. These hybrid compounds have shown promising anti-cancer activities, specifically against human leukemia cell lines pearson.com. Furthermore, a comprehensive evaluation of these new hybrids demonstrated that many of them surpassed their parent compounds in antimalarial, antiviral, and antileukemia activities libretexts.org. In certain instances, their in vitro efficacy was reported to be superior to that of established clinical drugs such as chloroquine, ganciclovir, and doxorubicin (B1662922) libretexts.org. For example, studies on artesunic acid (a derivative of artemisinin, PubChem CID: 6917864) nih.govwikipedia.orgcalpaclab.comtruemeds.inmedicinesfaq.com based hybrid compounds, which include this compound and thymoquinone (B1682898) derivatives, indicated that most compounds significantly inhibited cell proliferation at concentrations below 10 µM, with multidrug-resistant CEM/ADR5000 cancer cell lines showing negligible cross-resistance semanticscholar.org.

This compound-Thymoquinone Hybrid Compounds

Molecular hybridization strategies have also extended to combining this compound with thymoquinone (PubChem CID: 10281) nih.govbidd.groupchem960.comgoogle.comfau.eu, a natural compound (C10H12O2) google.comfau.eu known for its broad protective effects, including antioxidant, anti-inflammatory, immunomodulatory, anti-cancer, and anti-microbial properties google.com.

The synthesis and evaluation of this compound-thymoquinone hybrid compounds have been undertaken to leverage the individual beneficial properties of both natural products masterorganicchemistry.comlibretexts.org. These hybrid compounds, alongside artemisinin-based ones, have been assessed for their anticancer, antimalarial, and antiviral activities masterorganicchemistry.comlibretexts.org. Notably, these hybrids have demonstrated efficacy against multidrug-resistant leukemia cells masterorganicchemistry.comlibretexts.org. An important finding regarding these thymoquinone-based hybrids is an improvement in their safety profile when compared to the parent thymoquinone, which has been associated with mutagenicity and carcinogenicity in certain models allen.in. This suggests that molecular hybridization can be a viable strategy not only for enhancing efficacy but also for mitigating potential adverse effects of parent compounds.

Biological Activities and Pharmacological Potential of Egonol

Neuropharmacological Activities

Research into the neuropharmacological potential of egonol has primarily focused on its derivatives, which have shown promising effects on key enzymes involved in neurodegenerative conditions like Alzheimer's disease.

Extracts from Styrax agrestis fruits, containing this compound-type benzofurans, have demonstrated significant in vitro inhibition of acetylcholinesterase (AChE) acs.orgnih.gov. This compound derivatives, such as this compound-9(Z),12(Z) linoleate (B1235992), 7-demethoxythis compound-9(Z),12(Z) linoleate, and 7-demethoxythis compound oleate (B1233923), have been identified as potent inhibitors of both AChE and butyrylcholinesterase (BChE) ebi.ac.ukacs.orgnih.govresearchgate.netmolaid.commdpi.com. Specifically, compounds 1–4 (referring to this compound-9(Z),12(Z) linoleate, 7-demethoxythis compound-9(Z),12(Z) linoleate, and 7-demethoxythis compound oleate) exhibited inhibitory activity against AChE with IC₅₀ values ranging from 1.4 to 3.1 μM acs.orgnih.govmolaid.commdpi.com. Molecular docking studies suggest that these this compound derivatives can interact with the active site of AChE acs.orgnih.gov.

Table 1: Inhibitory Activity of this compound Derivatives on Acetylcholinesterase (AChE)

| Compound Type | Enzyme | IC₅₀ (μM) |

| This compound-type benzofurans (Compounds 1–4) | AChE | 1.4–3.1 |

Acetylcholinesterase (AChE) plays a non-classical role in Alzheimer's disease pathology by promoting the aggregation of amyloid-beta (Aβ) peptides, a hallmark of the disease frontiersin.orgresearchgate.netnih.gov. This compound derivatives have shown the ability to modulate this process. For instance, this compound-9(Z),12(Z) linoleate (compound 1) demonstrated 77.6% inhibition of AChE-induced Aβ aggregation at a concentration of 100 μM acs.orgnih.govmolaid.commdpi.com. This inhibitory effect is significant, as it was noted to be more potent than propidium (B1200493) in the same assay conditions ub.edu. Molecular docking and dynamics simulations have suggested that these derivatives may interact simultaneously with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, contributing to their dual inhibitory activities against the enzyme and Aβ aggregation ub.edu.

Table 2: Modulation of AChE-Induced Aβ Aggregation by this compound Derivatives

| Compound Type | Target | Inhibition (%) at 100 μM |

| This compound-9(Z),12(Z) linoleate (Compound 1) | AChE-induced Aβ aggregation | 77.6 |

Antioxidant and Anti-inflammatory Properties

This compound itself has been directly investigated for its potent antioxidant and anti-inflammatory capabilities, demonstrating significant effects on cellular oxidative stress and inflammatory mediators.

This compound has been shown to highly reduce the release of reactive oxygen species (ROS) in a dose-dependent manner researchgate.netnih.gov. In studies involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, this compound at a concentration of 50 μg/mL significantly inhibited the production of ROS researchgate.netnih.gov. This suggests this compound's potential in mitigating oxidative stress, which is crucial for cellular health and preventing damage to cell components mdpi.commdpi.com.

Table 3: Effect of this compound on LPS-Induced ROS Production in RAW 264.7 Macrophage Cells

| Compound | Concentration (μg/mL) | Effect on ROS Production | Citation |

| This compound | 50 | Highly reduced | researchgate.netnih.gov |

This compound has a notable influence on endogenous antioxidant enzyme systems. Studies on human erythrocytes exposed to this compound demonstrated a marked increase in the activities of Superoxide (B77818) Dismutase (SOD) and Glutathione (B108866) S-Transferase (GST) cumhuriyet.edu.tr. This increase was observed across all tested concentrations and was dose-dependent cumhuriyet.edu.tr. At a concentration of 1 mg/mL, this compound led to a 30% increase in SOD activity and a 70% increase in GST activity cumhuriyet.edu.tr. These enzymes are critical in the body's defense against oxidative stress, with SOD converting superoxide radicals and GST involved in detoxification processes nih.govmdpi.commdpi.comscielo.br. No statistically significant alterations were observed in the activities of glutathione peroxidase (GPx) and catalase (CAT) enzymes under the same conditions cumhuriyet.edu.tr.

Table 4: Effect of this compound on Antioxidant Enzyme Activities in Human Erythrocytes

| Enzyme | This compound Concentration (mg/mL) | Activity Change (%) |

| SOD | 1 | +30 |

| GST | 1 | +70 |

| GPx | All tested | No significant change |

| CAT | All tested | No significant change |

This compound exhibits strong anti-inflammatory effects through its ability to inhibit nitric oxide (NO) production. In LPS-induced RAW 264.7 macrophage cells, this compound highly inhibited NO production in a dose-dependent manner researchgate.netnih.gov. Furthermore, this compound was found to reduce the mRNA expression levels of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and interleukin-6 (IL-6) researchgate.netnih.gov. For instance, at 50 μg/mL, this compound significantly reduced LPS-induced NO production, and the mRNA expression levels for iNOS, COX-2, IL-1β, and IL-6 were reduced to 0.668 ± 0.108, 0.553 ± 0.007, 0.093 ± 0.005, and 0.298 ± 0.076, respectively nih.gov.

Table 5: Effect of this compound on LPS-Induced NO Production and Inflammatory Gene Expression in RAW 264.7 Macrophage Cells

| Compound | Concentration (μg/mL) | Effect on NO Production | Reduced mRNA Expression Levels (Relative to control ± SE) |

| This compound | 50 | Highly inhibited | iNOS: 0.668 ± 0.108 |

| COX-2: 0.553 ± 0.007 | |||

| IL-1β: 0.093 ± 0.005 | |||

| IL-6: 0.298 ± 0.076 |

Suppression of Pro-inflammatory Cytokine and Enzyme Gene Expression (e.g., iNOS, COX-2, IL-1β, IL-6)

This compound has demonstrated significant anti-inflammatory properties by effectively suppressing the expression of key pro-inflammatory mediators. Studies have shown that this compound can potently inhibit the production of nitric oxide (NO) and significantly reduce the release of reactive oxygen species (ROS) nih.gov. Furthermore, this compound has been observed to downregulate the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes critical in inflammatory pathways nih.govnih.gov.

Beyond enzyme modulation, this compound also reduces the expression of pro-inflammatory cytokines. Research using LPS-stimulated RAW264.7 macrophages revealed that this compound significantly decreased the mRNA levels of interleukin-1β (IL-1β) and interleukin-6 (IL-6) nih.govnih.gov. This inhibitory effect on cytokine and enzyme gene expression was observed to be concentration-dependent, highlighting this compound's potential as an anti-inflammatory agent nih.gov.

Table 1: this compound's Effect on Pro-inflammatory Biomarker Gene Expression in LPS-Stimulated RAW264.7 Macrophages

| Biomarker | This compound (50 µg/mL) mRNA Quantity Relative to LPS (Mean ± SE) | Dexamethasone (B1670325) (DEX, 3.92 µg/mL) mRNA Quantity Relative to LPS (Mean ± SE) |

| IL-1β | 0.093 ± 0.005 nih.govnih.gov | 0.345 ± 0.005 nih.gov |

| IL-6 | 0.298 ± 0.076 nih.govnih.gov | 0.254 ± 0.066 nih.gov |

| COX-2 | 0.553 ± 0.007 nih.govnih.gov | 0.434 ± 0.135 nih.gov |

| iNOS | 0.668 ± 0.108 nih.govnih.gov | 0.383 ± 0.016 nih.gov |

Note: Lower values indicate greater anti-inflammatory activity compared to LPS-treated group (1.0).

Anti-Complement Activity

This compound has demonstrated notable anti-complement activity, indicating its capacity to modulate the complement system, a crucial part of the innate immune response. In in vitro assays, this compound, isolated from the stem bark of Styrax japonica, exhibited inhibitory activity against the complement system with an IC50 value of 33 µM metabolomicsworkbench.orgscispace.comresearchgate.net. This activity suggests a potential role for this compound in conditions where complement activation contributes to pathology nih.govrsc.org.

Anticancer and Cytotoxic Effects

This compound and its derivatives have been extensively investigated for their anticancer and cytotoxic properties against a wide array of cancer cell lines.

Antiproliferative Activity across Diverse Cancer Cell Lines (e.g., MCF-7, PC-3, HL-60, C6, Hep-2, B16F10, HeLa, HepG2, MO59J)

This compound has shown antiproliferative activity against numerous human cancer cell lines. It has been reported to exhibit cytotoxic effects against human leukemic HL-60 cells, as well as C6 (rat glioma) and Hep-2 (larynx epidermoid carcinoma) cell lines nih.govrsc.org.

More recent studies have further expanded the spectrum of cancer cell lines sensitive to this compound. This compound and homothis compound (B103626), isolated from Styrax camporum, demonstrated cytotoxic activity against B16F10 (mouse melanoma), MCF-7 (human breast adenocarcinoma), HeLa (human cervical adenocarcinoma), HepG2 (human hepatocellular carcinoma), and MO59J (human glioblastoma) cell lines nih.govnih.gov. The cytotoxic effects were often more pronounced after longer treatment durations, with optimal results observed at 72 hours nih.govnih.gov. For instance, this compound alone showed an IC50 value of 11.2 µg/mL against HepG2 cells after 72 hours of treatment nih.govnih.gov. A combination of this compound and homothis compound demonstrated a lower IC50 of 13.31 µg/mL for MCF-7 cells nih.govnih.gov.

Table 2: Antiproliferative Activity of this compound (EG) and Homothis compound (HE) Against Various Cancer Cell Lines (IC50 values at 72h)

| Cell Line | Cancer Type | This compound (µg/mL) nih.govnih.gov | Homothis compound (µg/mL) nih.gov | This compound + Homothis compound (µg/mL) nih.gov |

| B16F10 | Mouse Melanoma | 55.0 | 30.0 | 15.0 |

| MCF-7 | Human Breast Adenocarcinoma | 25.0 | 20.0 | 13.31 |

| HeLa | Human Cervical Adenocarcinoma | 35.0 | 15.0 | 14.0 |

| HepG2 | Human Hepatocellular Carcinoma | 11.2 | 55.0 | 14.0 |

| MO59J | Human Glioblastoma | 40.0 | 20.0 | 15.0 |

Mechanisms of Cell Death Induction (e.g., Apoptosis, PARP Cleavage, p53 Induction)

This compound and its derivatives induce cell death primarily through apoptosis. Research indicates that this compound can trigger apoptotic cell death in various cancer cell lines, including MCF-7, A549, PC-3, HepG2, and Hep3B cabidigitallibrary.org. A key mechanism observed in this process is the cleavage of poly(ADP-ribose) polymerase (PARP) cabidigitallibrary.org. PARP cleavage is a hallmark event in apoptosis, signifying the activation of caspases, which are central executioners of programmed cell death nih.govjmicrobiol.or.kr.

Furthermore, this compound has been shown to induce the tumor suppressor protein p53 in p53 wild-type cancer cells cabidigitallibrary.org. The activation and stabilization of p53 are critical responses to cellular stress, leading to either cell cycle arrest or apoptosis, depending on the cellular context and the extent of damage mdpi.com. The induction of p53 by this compound suggests a pathway through which it exerts its anticancer effects by leveraging intrinsic cellular mechanisms for eliminating damaged or malignant cells cabidigitallibrary.orgmdpi.com.

Antileukemic Activity

This compound possesses significant antileukemic activity. Early research indicated its considerable cytotoxic effects against human leukemic HL-60 cells nih.govrsc.org. More recently, the hybridization of this compound with other natural products, such as thymoquinone (B1682898) and artemisinin (B1665778), has led to the development of novel compounds with enhanced antileukemic properties jmicrobiol.or.kr. These this compound-derived hybrids have demonstrated higher in vitro efficacy against sensitive and multidrug-resistant human leukemia cells (e.g., CCRF-CEM and CEM/ADR5000) compared to clinically used reference drugs like doxorubicin (B1662922) jmicrobiol.or.krrsc.org. For instance, certain this compound-containing hybrids exhibited IC50 values as low as 0.07 µM against CCRF-CEM cells rsc.org.

Selective Cytotoxicity towards Malignant Cells

A crucial aspect of this compound's pharmacological potential is its selective cytotoxicity towards malignant cells while sparing normal cells. Studies evaluating this compound and homothis compound against various tumor cell lines and a normal human lung fibroblast cell line (GM07492A) have shown that these lignans (B1203133) are significantly more cytotoxic to cancer cells nih.govnih.gov. This selectivity is a highly desirable characteristic for potential anticancer agents, as it suggests a reduced risk of adverse effects on healthy tissues nih.govrsc.orguni.lu.

For example, this compound demonstrated a selectivity index (SI) of 6.3 for HepG2 cells, indicating that it was 6.3 times more cytotoxic to HepG2 cancer cells than to the normal GM07492A cells nih.govnih.gov. Similarly, homothis compound showed selectivity indices ranging from 1.2 (for MCF-7 cells) to 2.8 (for HeLa cells) nih.gov. This preferential toxicity towards cancer cells underscores this compound's promise as a lead compound for the development of targeted cancer therapies nih.govnih.gov.

Table 3: Selective Cytotoxicity of this compound (EG) and Homothis compound (HE) Against Cancer Cell Lines Compared to Normal Cells (IC50 µg/mL at 72h and Selectivity Index)

| Cell Line | Cancer Type | IC50 (µg/mL) nih.govnih.gov | Selectivity Index (SI) nih.gov (vs. GM07492A) |

| GM07492A | Normal Human Lung Fibroblast | 70.0 | N/A |

| HepG2 | Human Hepatocellular Carcinoma | 11.2 (EG) | 6.3 |

| HeLa | Human Cervical Adenocarcinoma | 35.0 (EG) | 2.0 (for EG) |

| 15.0 (HE) | 2.8 (for HE) | ||

| MCF-7 | Human Breast Adenocarcinoma | 25.0 (EG) | 1.2 (for HE) |

Antimicrobial Properties

This compound and its derivatives have demonstrated notable antimicrobial activities against a spectrum of pathogenic microorganisms. nih.govguidetopharmacology.orgctdbase.org

Antibacterial Spectrum (e.g., Escherichia coli, Bacillus subtilis, Staphylococcus aureus)

Studies have evaluated the antibacterial efficacy of this compound and its synthesized derivatives, often isolated from Styrax officinalis seeds. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.govguidetopharmacology.orgctdbase.org Specifically, this compound and its derivatives exhibit antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. nih.govguidetopharmacology.orgctdbase.org Some synthesized this compound derivatives have even shown improved antibacterial activity and minimum inhibitory concentration (MIC) values compared to this compound itself against these tested bacteria. guidetopharmacology.orgctdbase.org For instance, certain alcohol extracts containing egonols from Styrax species have shown inhibition zone diameters averaging 20 mm against Staphylococcus aureus and 12-15 mm against Gram-negative bacteria like Salmonella Paratyphi A, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov The antibacterial properties are partly attributed to the presence of lignans and saponins, which are thought to interact with bacterial membrane sterols, leading to pore formation and compromised membrane integrity. nih.gov

Table 1: Representative Antibacterial Spectrum of this compound and its Derivatives

| Bacterial Species | Gram Stain | Activity Observed (this compound/Derivatives) | Reference |

| Escherichia coli | Negative | Yes | nih.govguidetopharmacology.orgctdbase.org |

| Bacillus subtilis | Positive | Yes | nih.govguidetopharmacology.orgctdbase.org |

| Staphylococcus aureus | Positive | Yes | nih.govguidetopharmacology.orgctdbase.org |

| Pseudomonas aeruginosa | Negative | Weak activity observed for this compound | uni.lu |

Antifungal Spectrum (e.g., Candida albicans)

Beyond its antibacterial effects, this compound and its derivatives also possess antifungal properties. nih.govctdbase.orgwikipedia.org Research indicates activity against fungal species such as Candida albicans. nih.govguidetopharmacology.orgctdbase.org Similar to their antibacterial effects, some synthesized this compound derivatives have shown comparable or varying levels of antifungal activity against C. albicans. guidetopharmacology.orgctdbase.org

Hormonal Regulation and Related Therapeutic Potential

This compound derivatives have been investigated for their role in hormonal regulation, particularly concerning estrogen biosynthesis. nih.govuni.luwikipedia.org

Promotion of Estrogen Biosynthesis via Aromatase Activation

Specific derivatives of this compound, namely this compound gentiobioside and this compound gentiotrioside, isolated from Styrax perkinsiae, have been found to promote estrogen biosynthesis. nih.govuni.luwikipedia.orgwikipedia.orgresearchgate.netchem960.com This promotion occurs through the activation of aromatase, an enzyme (CYP19A1) crucial for catalyzing the final steps of estrogen formation from androgens. nih.gov Studies utilizing human ovarian granulosa KGN cells and 3T3-L1 preadipocyte cells have shown that these this compound derivatives significantly enhance estrogen biosynthesis. nih.govuni.lu Further investigation revealed that while these compounds did not influence the transcriptional or translational expression of aromatase, they notably promoted the in vitro enzymatic activity of recombinant expressed aromatase. nih.gov This suggests that this compound gentiobioside and this compound gentiotrioside may promote estrogen biosynthesis via allosteric regulation of aromatase activity. nih.gov In vivo studies in ovariectomized rats also demonstrated that this compound gentiotrioside increased serum estrogen levels. nih.gov

Table 2: Effect of this compound Derivatives on Estrogen Biosynthesis via Aromatase Activation

| Compound | Cell Line/Model | Effect on Estrogen Biosynthesis | Mechanism of Action | Reference |

| This compound gentiobioside | KGN cells, 3T3-L1 preadipocytes, recombinant aromatase | Promotes (1.62-fold increase in 17β-estradiol at 10 µM in KGN cells) | Allosteric activation of aromatase enzyme activity | nih.govuni.lu |

| This compound gentiotrioside | KGN cells, 3T3-L1 preadipocytes, recombinant aromatase, ovariectomized rats | Promotes (1.95-fold increase in 17β-estradiol at 10 µM in KGN cells), increased serum estrogen levels | Allosteric activation of aromatase enzyme activity | nih.govuni.lu |

Implications for Estrogen Deficiency-Related Diseases (e.g., osteoporosis, atherosclerosis, Alzheimer's disease)

Estrogen deficiency is a significant factor in the development and progression of various diseases, including osteoporosis, atherosclerosis, and Alzheimer's disease. nih.gov Given the ability of this compound derivatives to promote estrogen biosynthesis, they hold potential therapeutic implications for these conditions. nih.gov

Osteoporosis: Estrogen plays a vital role in maintaining bone structure by promoting the activity of osteoblasts (bone-forming cells) and inhibiting bone resorption. Low estrogen levels, particularly after menopause, lead to accelerated bone loss and increased risk of osteoporosis. Compounds that can enhance estrogen production, such as this compound derivatives, could therefore be valuable in preventing or managing osteoporosis. nih.gov

Atherosclerosis: Postmenopausal women experience an increased risk of atherosclerosis, which is linked to prolonged estrogen deficiency. Estrogen is known to exert protective effects in the early stages of atheromatosis. The promotion of estrogen biosynthesis by this compound derivatives could contribute to mitigating the risk of atherosclerosis associated with estrogen deficiency. nih.gov

Alzheimer's Disease: Estrogen deficiency is also associated with Alzheimer's disease. nih.gov While the direct mechanism of this compound's impact on Alzheimer's is not detailed in the provided information, its role in promoting estrogen biosynthesis suggests a potential indirect benefit in conditions linked to estrogen insufficiency. nih.gov

Genotoxicity and Antigenotoxicity Assessments

Assessments of this compound's genotoxicity and antigenotoxicity have provided insights into its interaction with genetic material. Studies using Chinese hamster lung fibroblasts (V79 cells) have investigated the potential of this compound and homothis compound, both individually and in combination, to induce DNA damage.

When tested individually, this compound did not induce a genotoxic effect. However, a statistically significant increase in DNA damage and micronuclei frequencies was observed when this compound was combined with homothis compound. This suggests that while this compound alone may not be genotoxic, its interaction with other compounds, such as homothis compound, could lead to genotoxic activity under specific experimental conditions.

In terms of antigenotoxicity, this compound has shown mixed effects depending on the mutagen and concentration. This compound, alone or in combination with homothis compound, was able to reduce the frequency of micronuclei induced by hydrogen peroxide (H2O2) and etoposide (B1684455) (VP-16). This indicates a protective effect against DNA and chromosomal damage induced by these mutagens. Conversely, this compound alone or combined with homothis compound potentiated H2O2-induced genotoxicity, and the highest concentration of a Styrax camporum extract containing this compound potentiated VP-16-induced DNA damage. This compound and homothis compound did not influence the frequency of DNA damage induced by methyl methanesulfonate (B1217627) (MMS) or camptothecin (B557342) (CPT). These findings suggest that the genotoxic and antigenotoxic influence of this compound can be concentration-dependent and specific to the type of mutagen. Furthermore, in vitro studies indicate that this compound does not enhance free radical formation in erythrocytes and, consequently, does not increase lipid peroxidation. wikipedia.org

Table 3: Genotoxicity and Antigenotoxicity of this compound

| Assessment Type | Test System/Mutagen | This compound Alone | This compound + Homothis compound | Reference |

| Genotoxicity | V79 cells | No genotoxic effect | Statistically significant increase in DNA damage and micronuclei | |

| Antigenotoxicity | H2O2-induced damage | Reduced micronuclei, potentiated DNA damage | Reduced micronuclei, potentiated DNA damage | |

| Antigenotoxicity | VP-16-induced damage | Reduced micronuclei | Reduced micronuclei | |

| Antigenotoxicity | MMS-induced damage | No influence | No influence | |

| Antigenotoxicity | CPT-induced damage | No influence | No influence | |

| Lipid Peroxidation | Human erythrocytes | No effect on enhancing free radical formation, no increase in lipid peroxidation | N/A | wikipedia.org |

Modulatory Effects on DNA Damage Induced by Mutagens

Studies have explored the influence of this compound (EG) and Homothis compound (HE) on DNA damage induced by various mutagens. When tested individually, neither this compound nor Homothis compound exhibited genotoxic effects. chem960.comgoogle.com However, a combination of the two compounds did induce genotoxic activity. chem960.comgoogle.com

Research involving a hydroalcoholic extract of Styrax camporum (SCHE), which contains both this compound and Homothis compound, revealed its capacity to reduce the frequency of micronuclei caused by hydrogen peroxide (H2O2) and etoposide (VP-16). chem960.comgoogle.com Similar protective effects were observed when cell cultures were treated with this compound and/or Homothis compound in conjunction with VP-16. chem960.comgoogle.com

Conversely, the highest concentration of SCHE (40 µg/mL) was found to potentiate DNA damage induced by VP-16. chem960.comgoogle.com Additionally, this compound, either alone or in combination with Homothis compound, potentiated H2O2-induced genotoxicity. chem960.comgoogle.com It is noteworthy that these natural products did not affect the frequency of DNA damage induced by methyl methanesulfonate (MMS) or camptothecin (CPT). chem960.comgoogle.com These findings indicate that the modulatory effect of this compound and Homothis compound on DNA damage is dependent on both the concentration used and the specific mutagen involved. chem960.comgoogle.com

Table 1: Modulatory Effects of this compound and Homothis compound on DNA Damage Induced by Mutagens in V79 Cells

| Compound(s) | Mutagen | Effect on DNA Damage | Citation |

| This compound (EG) alone | None | No genotoxic effect | chem960.comgoogle.com |

| Homothis compound (HE) alone | None | No genotoxic effect | chem960.comgoogle.com |

| EG + HE (combined) | None | Genotoxic activity observed | chem960.comgoogle.com |

| SCHE | H2O2 | Reduced micronuclei frequency | chem960.comgoogle.com |

| SCHE | VP-16 | Reduced micronuclei frequency | chem960.comgoogle.com |

| EG and/or HE | VP-16 | Reduced micronuclei frequency | chem960.comgoogle.com |

| SCHE (40 µg/mL) | VP-16 | Potentiated DNA damage | chem960.comgoogle.com |

| EG alone or EG + HE | H2O2 | Potentiated genotoxicity | chem960.comgoogle.com |

| EG and/or HE | MMS | No influence | chem960.comgoogle.com |

| EG and/or HE | CPT | No influence | chem960.comgoogle.com |

Evaluation of this compound and Analogues' Genotoxic Potential

The genotoxic potential of this compound and its analogues has been assessed through various assays. In studies utilizing Chinese hamster lung fibroblasts (V79 cells), treatment with this compound or Homothis compound individually did not induce genotoxic effects, as determined by comet and micronucleus assays. nih.gov However, a statistically significant increase in DNA damage and micronuclei frequencies was observed when this compound and Homothis compound were administered in combination. nih.gov

The hydroalcoholic extract of Styrax camporum (SCHE), which contains these benzofuran (B130515) lignans, demonstrated genotoxicity at its highest tested concentration (60 µg/mL). This genotoxic effect of the extract is attributed to the synergistic presence of this compound and Homothis compound. nih.gov

In contrast, an in vivo study in Swiss mice, using different doses (250, 500, and 1000 mg/kg body weight) of compounds from S. camporum extract (including this compound and Homothis compound), reported no genotoxic effect. uni.lu Furthermore, these compounds were found to be effective in mitigating DNA and chromosomal damage induced by doxorubicin and methanesulfonate. uni.lu

Table 2: Genotoxic Potential of this compound and Homothis compound

| Compound(s) | Test System | Concentration | Genotoxic Effect | Modulatory Effect on Mutagen-Induced Damage | Citation |

| This compound (EG) | V79 cells | 0.26 µg/mL | No significant effect | - | nih.gov |

| Homothis compound (HE) | V79 cells | 0.017 µg/mL | No significant effect | - | nih.gov |

| EG + HE (combined) | V79 cells | - | Statistically significant increase in DNA damage and micronuclei | - | nih.gov |

| Styrax camporum hydroalcoholic extract (SCHE) | V79 cells | 60 µg/mL | Significant increase in DNA damage and micronuclei | - | nih.gov |

| S. camporum extract compounds | Swiss mice | 250, 500, 1000 mg/kg | No genotoxic effect | Reduced doxorubicin- and methanesulfonate-induced damage | uni.lu |

Other Pharmacological Activities

Pyrethrum Synergism

This compound is recognized for its synergistic activity with pyrethrum, an insecticide. nih.govbidd.group Both this compound and its derivatives have been reported to enhance the insecticidal activity of pyrethrum. nih.govcontaminantdb.ca Synergists are chemical compounds that, while often having minimal impact on insects independently, augment the efficacy of insecticide ingredients, such as pyrethrins (B594832). Their mechanism of action involves slowing or inhibiting the detoxification processes of pesticides within insects, thereby increasing the toxicity of the insecticide.

This compound, alongside other lignans possessing a 3,4-methylenedioxyphenyl group (e.g., l-asarinin, hinokinin, hibalactone), has demonstrated synergistic effects with pyrethrins and allethrin. In a comparative study evaluating this compound and piperonyl butoxide as synergists for rotenone (B1679576) against mosquito larvae, this compound's synergistic effect was found to be approximately 46.9% of that of piperonyl butoxide.

Anti-asthma Effects (Homothis compound)

Homothis compound, a biologically active neolignan derived from styraxlignolide A, has demonstrated significant anti-asthma effects. contaminantdb.ca Styraxlignolide A is isolated from Styrax japonica, a plant traditionally used in Korea for treating inflammatory conditions. contaminantdb.ca

Research utilizing an ovalbumin (OVA)-induced murine asthma model has shown that homothis compound effectively suppresses asthmatic responses. contaminantdb.ca Specifically, oral administration of homothis compound (at 30 mg/kg) led to a reduction in inflammatory cell counts and Th2 cytokines in the bronchoalveolar lavage fluid (BALF), decreased airway hyperresponsiveness (AHR), and lowered IgE levels in the serum. contaminantdb.ca Histological examination of lung tissue further indicated that homothis compound attenuated airway inflammation and mucus overproduction in OVA-induced airway epithelial lesions. contaminantdb.ca This beneficial effect was associated with a reduction in the expression of inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-9 (MMP-9). contaminantdb.ca Moreover, homothis compound inhibited the increases in nuclear factor kappa B (NF-κB) and cyclooxygenase-2 (COX-2) levels that typically occur after OVA exposure. contaminantdb.ca

Comparative studies suggest that styraxlignolide A or homothis compound exhibits superior inhibitory effects on airway hyperresponsiveness, endobronchial infiltration of inflammatory cells, and the progression of airway remodeling (including bronchial epithelial cell thickening, mucous secretory cell hyperplasia, and fibrosis) in an asthma-induced model when compared to conventional anti-asthma drugs such as dexamethasone or montelukast. Homothis compound is also known to inhibit cyclooxygenase-1 and cyclooxygenase-2. contaminantdb.ca

Table 3: Anti-asthma Effects of Homothis compound in OVA-induced Murine Asthma Model

| Parameter | Effect of Homothis compound Treatment (30 mg/kg oral) | Citation |

| Inflammatory cell counts in BALF | Reduced | contaminantdb.ca |

| Th2 cytokines in BALF | Reduced | contaminantdb.ca |

| Airway Hyperresponsiveness (AHR) | Reduced | contaminantdb.ca |

| IgE in serum | Reduced | contaminantdb.ca |

| Airway inflammation (lung tissue) | Attenuated | contaminantdb.ca |

| Mucus overproduction (lung tissue) | Attenuated | contaminantdb.ca |

| iNOS expression | Reduced | contaminantdb.ca |

| MMP-9 expression | Reduced | contaminantdb.ca |

| NF-κB levels | Inhibited increase | contaminantdb.ca |

| COX-2 levels | Inhibited increase | contaminantdb.ca |

| Airway remodeling | Inhibited progression (compared to dexamethasone/montelukast) |

Potential Inhibition of Viral Main Proteases (e.g., COVID-19 Mpro)

Based on the available search results, there is no direct information or detailed research findings specifically addressing this compound's potential inhibition of viral main proteases, such as the COVID-19 Mpro.

Mechanistic Elucidation of Egonol S Bioactivities

Molecular Interactions with Biological Targets

The investigation into Egonol's direct molecular interactions with specific biological targets reveals its capacity to influence key physiological processes.

While this compound's precise enzyme kinetics and inhibition mechanisms for a broad range of enzymes are still under active investigation, some insights into its interaction with specific enzymatic systems have emerged.

Regarding Aromatase, studies have indicated that this compound, specifically its derivatives like this compound gentiobioside and this compound gentiotrioside, can promote the biosynthesis of estrogen by influencing aromatase activity jci.org. This suggests a role in modulating estrogen production rather than direct inhibition of the enzyme.

Current scientific literature does not provide detailed research findings on the specific enzyme kinetics or inhibition mechanisms of this compound against Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE). Similarly, comprehensive data on this compound's direct inhibition of Cyclooxygenase (COX) enzymes (COX-1 and COX-2) through kinetic studies is limited in available research.

Detailed research findings specifically elucidating this compound's direct receptor binding profiles or its mechanisms of ligand-target recognition are not extensively documented in the current scientific literature. Further studies are required to fully characterize these molecular interactions.

Cellular and Subcellular Pathway Modulation

This compound has demonstrated significant modulation of critical cellular and subcellular pathways, particularly in the context of inflammation and oxidative stress.

Current research does not provide specific mechanistic details or direct evidence of this compound's involvement in modulating apoptotic signaling pathways through direct interaction with Poly(ADP-ribose) polymerase (PARP) or p53 protein. While PARP and p53 are crucial in apoptosis, this compound's direct influence on these specific pathways requires further elucidation.

This compound exhibits notable anti-inflammatory properties through its modulation of inflammatory cascades and gene regulation. Research has shown that this compound can potently inhibit the production of nitric oxide (NO) and significantly reduce the release of reactive oxygen species (ROS) acs.org. This suggests its involvement in mitigating key mediators of inflammation.

Furthermore, this compound has been observed to reduce the messenger RNA (mRNA) expression levels of several pro-inflammatory genes. These include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and interleukin-6 (IL-6) acs.org. The downregulation of these inflammatory mediators highlights this compound's potential as an anti-inflammatory agent.

Table 1: this compound's Impact on Inflammatory Gene Expression

| Inflammatory Mediator | Effect of this compound on mRNA Expression (Relative to Control) | Reference |

| iNOS | Reduced (0.668 ± 0.108) | acs.org |

| COX-2 | Reduced (0.553 ± 0.007) | acs.org |

| IL-1β | Reduced (0.093 ± 0.005) | acs.org |

| IL-6 | Reduced (0.298 ± 0.076) | acs.org |

Note: Values represent relative mRNA expression levels after this compound treatment compared to control, where lower values indicate reduction.

This compound plays a significant role in modulating oxidative stress response mechanisms by enhancing the activity of key antioxidant enzymes. Studies conducted on human erythrocytes demonstrated that this compound markedly increased the activities of Superoxide (B77818) Dismutase (SOD) and Glutathione (B108866) S-transferase (GST) enzymes in a dose-dependent manner cumhuriyet.edu.tr.

The induction of SOD by this compound accelerates the conversion of superoxide radicals to hydrogen peroxide, a crucial step in neutralizing harmful reactive oxygen species cumhuriyet.edu.tr. Concurrently, the increased activity of GST, another vital enzyme in the antioxidant defense system, contributes to the detoxification process by conjugating glutathione with various electrophilic compounds, thereby facilitating their removal cumhuriyet.edu.tr. These combined effects lead to the disappearance of free radicals and the preservation of erythrocytes from lipid peroxidation cumhuriyet.edu.tr.

Table 2: this compound's Dose-Dependent Effect on SOD and GST Activity in Human Erythrocytes

| This compound Concentration (mg/ml) | Increase in SOD Activity (%) | Increase in GST Activity (%) | Reference |

| 0.2 | 7.7 | Not specified | cumhuriyet.edu.tr |

| 0.4 | 23.4 | Not specified | cumhuriyet.edu.tr |

| 0.8 | 33.3 | Not specified | cumhuriyet.edu.tr |

| 1.0 | 30 | 70 | cumhuriyet.edu.tr |

Note: Data for 0.2, 0.4, and 0.8 mg/ml for GST not specified in the provided source, but the 1.0 mg/ml concentration shows a significant increase for both.

Macromolecular Interactions

The interaction of small molecules with nucleic acids, such as DNA, is a fundamental aspect of many biological processes and pharmacological actions. This compound and its related compounds have shown evidence of engaging with DNA, leading to various cellular effects.

Studies involving this compound and its derivatives, particularly those forming hybrid compounds, indicate their capacity to interact with DNA. For instance, hybrid natural products incorporating (homo)this compound have been investigated for their DNA-binding and in vitro cytotoxic activities nih.gov. Further research on N-acetyl pyrazoline derivatives, which include Homothis compound (B103626) and this compound, has explored their DNA binding interactions with Salmon Sperm DNA (SS-DNA) using absorption spectroscopy and molecular docking studies nih.gov. These investigations aim to determine the nature of the interactions involved.

Moreover, this compound-based hybrid compounds, specifically those derived from artemisinin (B1665778), this compound, and thymoquinone (B1682898), have been shown to induce DNA damage. Using single-cell gel electrophoresis (alkaline comet assay), researchers observed that these derivatives cause DNA breakage, which can lead to programmed cell death, suggesting a promising strategy in cancer treatment.

While this compound and its derivatives demonstrate clear interactions with DNA and the ability to induce DNA damage, specific detailed research findings focusing solely on this compound's direct effect on the reduction of DNA melting temperature were not explicitly found in the available literature. DNA melting temperature (Tm) is a critical indicator of DNA stability, and its reduction often implies a destabilizing interaction, such as intercalation or groove binding, that weakens the hydrogen bonds holding the double helix together. Further studies are needed to precisely characterize this compound's impact on DNA thermal stability.

Allosteric Regulation of Enzyme Activity

Enzymes are crucial biological catalysts, and their activity can be modulated through various mechanisms, including allosteric regulation, where a molecule binds to a site other than the active site to alter enzyme function. This compound derivatives have been identified as potent allosteric modulators of aromatase.

Aromatase (cytochrome P450 19A1, CYP19A1) is the sole enzyme in vertebrates responsible for catalyzing the biosynthesis of estrogens from androgens nih.gov. This enzyme is a significant pharmacological target, particularly in the context of estrogen-dependent diseases. Research has highlighted the ability of this compound gentiobioside (PubChem CID: 74960882) and this compound gentiotrioside, both isolated from Styrax perkinsiae, to promote estrogen biosynthesis by allosterically regulating aromatase activity nih.gov.

Studies conducted using human ovarian granulosa KGN cells and 3T3-L1 preadipocyte cells demonstrated that these this compound glycosides significantly promoted estrogen biosynthesis nih.gov. Crucially, further investigation revealed that neither this compound gentiobioside nor this compound gentiotrioside affected the transcriptional or translational expression of aromatase in KGN cells. Instead, they directly promoted the in vitro enzyme activity of recombinant expressed aromatase nih.gov. This mechanistic insight strongly supports an allosteric mode of action, where the compounds bind to a site distinct from the active site, thereby enhancing the enzyme's catalytic efficiency.

The in vivo relevance of these findings was further substantiated by observations that this compound gentiotrioside increased serum estrogen levels in ovariectomized rats nih.gov. These results collectively suggest that this compound gentiobioside and this compound gentiotrioside act as allosteric activators of aromatase, representing valuable targets for structural modification and potential pharmaceutical development aimed at locally promoting estrogen biosynthesis, which could be beneficial for preventing estrogen deficiency-induced diseases nih.gov.

Table 1: Effect of this compound Glycosides on Aromatase Activity

| Compound | Effect on Aromatase Transcriptional/Translational Expression (KGN cells) | Effect on in vitro Recombinant Aromatase Enzyme Activity | Effect on Serum Estrogen Levels (in vivo, ovariectomized rats) | Proposed Mechanism |

| This compound Gentiobioside | No effect nih.gov | Promoted nih.gov | Not specified for this compound nih.gov | Allosteric Regulation nih.gov |

| This compound Gentiotrioside | No effect nih.gov | Promoted nih.gov | Increased nih.gov | Allosteric Regulation nih.gov |

Structure Activity Relationship Sar Studies of Egonol and Benzofuran Analogues

Correlations between Chemical Structure and Biological Activity

SAR studies for the benzofuran (B130515) scaffold, the core of egonol, have revealed that modifications to the substituent positions, the nature of functional groups, and the characteristics of side chains can profoundly influence biological outcomes such as anticancer, antimicrobial, and anti-inflammatory activities. nih.govrsc.orgnih.gov

The positions of substituents on the fused benzofuran ring system are critical determinants of biological activity. nih.gov Different substitution patterns can alter the molecule's electronic properties, steric profile, and ability to interact with biological targets.

C-2 Position: This position is frequently identified as a key site for modulating activity. Studies have shown that introducing ester groups or various heterocyclic rings (such as imidazole, triazole, or quinazolinone) at the C-2 position is crucial for the cytotoxic activity of benzofuran derivatives against cancer cells. nih.govrsc.org For instance, this compound itself features a 1,3-benzodioxol-5-yl group at this position, contributing to its natural bioactivity. nih.gov

C-3 Position: The functional groups at the C-3 position can play a role in antibacterial selectivity. rsc.org Additionally, aryl substituents introduced at C-3 via a methanone (B1245722) linker have been explored for their antimicrobial properties. nih.gov

C-5 and C-6 Positions: Substitutions at these positions on the benzene (B151609) portion of the core are important for various activities. A hydroxyl group at the C-6 position has been found to be essential for the antibacterial effects of certain benzofuran derivatives. rsc.org The introduction of substituents like halogens, hydroxyl groups, and amino groups at the C-5 position is closely related to the antibacterial activity of the benzofuran scaffold. rsc.org this compound features a 3-hydroxypropyl side chain at the C-5 position. nih.gov

C-7 Position: The C-7 position, where this compound has a methoxy (B1213986) group, is also a viable point for modification. nih.gov In some analogues, substituents like nitro (NO2), bromo (Br), carboxamide (CONH2), and trifluoromethyl (CF3) have been shown to impart bacteriostatic activity. pharmatutor.org

Table 1: Influence of Substituent Position on Biological Activity of Benzofuran Analogues

| Position | Typical Substituent(s) | Observed Biological Activity | Reference(s) |

| C-2 | Ester, Heterocyclic Rings | Cytotoxicity, Anticancer | nih.govrsc.org |

| C-3 | Aryl groups, Functional Groups | Antibacterial Selectivity | nih.govrsc.org |

| C-5 | Halogen, Hydroxyl, Amino | Antibacterial | rsc.org |

| C-6 | Hydroxyl | Antibacterial | rsc.org |

| C-7 | Nitro, Halogens, CONH2 | Bacteriostatic | pharmatutor.org |

The specific chemical nature of the functional groups attached to the benzofuran core dictates the type and strength of interactions with biological targets.

Phenolic Hydroxyl Group: The presence and position of hydroxyl (-OH) groups significantly impact bioactivity. Hydroxyl groups at the C-3, C-4, and C-6 positions have been correlated with good antibacterial activities. nih.gov Methylation of these hydroxyl groups often leads to a decrease in antimicrobial potency, possibly due to reduced solubility or altered hydrogen bonding capacity. nih.gov

Methoxy Group: Methoxy (-OCH3) groups, which are electron-donating, generally enhance biological activity. This compound possesses a methoxy group at the C-7 position. nih.gov In SAR studies of other benzofuran series, the presence of a methoxy group on the benzofuran moiety or on an attached phenyl ring has been shown to improve anticancer and SIRT2 inhibitory activities compared to analogues with other substituents like fluorine. nih.govmdpi.com

Ester Group: An ester group at the C-2 position has been identified as a key pharmacophore for the cytotoxic activity of certain benzofuran compounds. rsc.org

Nitro Group: The effect of the electron-withdrawing nitro (-NO2) group appears to be context-dependent. While some studies report that nitro substitution on a C-2 phenyl ring leads to a significant drop in anticancer activity, other research has found that nitrobenzofuran analogues (e.g., 2-Methyl-3-nitrobenzofuran) and those with nitro groups at the C-5 or C-7 positions exhibit bacteriostatic effects similar to nitrofurazone. nih.govpharmatutor.org Furthermore, a strong electron-withdrawing group like a nitro group is sometimes necessary to facilitate certain synthetic pathways for creating benzofuran derivatives. nih.gov

Heterocyclic Rings: The incorporation of other heterocyclic systems into the benzofuran structure, a strategy known as molecular hybridization, has yielded potent bioactive compounds. wikipedia.org Fusing or linking rings such as imidazole, quinazolinone, triazole, and piperazine (B1678402) to the benzofuran core, often at the C-2 position, has emerged as a successful approach for developing potent cytotoxic agents against cancer cells. nih.govwikipedia.org

Lipophilicity and Binding: Variations in the length and composition of side chains (often referred to as "linker" or "tail" regions) can influence efficacy. For example, in a series of SERCA2a activators, modifying the length of the lipophilic tail region had a significant impact on the molecule's potency. nih.gov